molecular formula C11H10BrN B12095374 (4-Bromo-phenyl)-cyclopropyl-acetonitrile

(4-Bromo-phenyl)-cyclopropyl-acetonitrile

Cat. No.: B12095374
M. Wt: 236.11 g/mol
InChI Key: VYWDKTZVIKMIHS-UHFFFAOYSA-N
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Description

(4-Bromo-phenyl)-cyclopropyl-acetonitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclopropyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-phenyl)-cyclopropyl-acetonitrile typically involves the reaction of 4-bromobenzyl bromide with cyclopropylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-phenyl)-cyclopropyl-acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenyl-cyclopropyl-acetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-phenyl)-cyclopropyl-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-phenyl)-cyclopropyl-acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The acetonitrile moiety can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-phenyl)-cyclopropyl-acetonitrile is unique due to the combination of the bromophenyl and cyclopropylacetonitrile moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(4-bromophenyl)-2-cyclopropylacetonitrile

InChI

InChI=1S/C11H10BrN/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8/h3-6,8,11H,1-2H2

InChI Key

VYWDKTZVIKMIHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

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